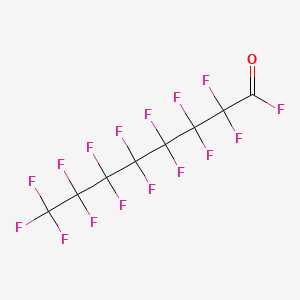

Perfluorooctanoyl fluoride

Beschreibung

Significance of Perfluorooctanoyl Fluoride (B91410) within Per- and Polyfluoroalkyl Substances (PFAS) Research

The significance of perfluorooctanoyl fluoride in academic research is intrinsically linked to its role as a primary precursor to Perfluorooctanoic acid (PFOA), one of the most well-studied and regulated PFAS compounds. nih.govnih.govepa.gov PFOF is a major raw material used in the electrochemical fluorination (ECF) process to produce PFOA. nih.gov The study of PFOF is therefore crucial for understanding the historical manufacturing processes of PFOA and its subsequent environmental distribution. nih.gov

Beyond its role as a direct precursor to PFOA, this compound is also a starting material for the synthesis of other surfactant and surface protection products. nih.gov As a member of the perfluoroacyl fluoride (PACF) class of substances, its chemistry is relevant to the formation of a range of fluorinated materials. nih.gov Research into precursor compounds like PFOF is essential because they can be transformed into highly persistent terminal acids, such as PFOA, through environmental degradation or metabolic processes in organisms. epa.govresearchgate.net This transformation potential highlights the importance of studying the entire life cycle of PFAS, from their initial synthesis as precursors to their ultimate fate as persistent pollutants. nih.govepa.gov

The academic focus on PFOF and other precursors has intensified with the growing awareness of the widespread environmental contamination and potential health concerns associated with the broader PFAS class. mdpi.comnih.govucdavis.edu Understanding the transport and transformation of these precursor compounds is vital for accurately assessing the total environmental burden of persistent PFAS. nih.gov

Historical Perspectives on this compound Production and Research Trajectories

The production history of this compound is closely tied to the development of electrochemical fluorination (ECF) in the mid-20th century. nih.gov This technology, which was commercialized by companies like 3M following World War II, enabled the large-scale synthesis of a variety of perfluorinated compounds, including perfluoroacyl fluorides. nih.gov The ECF process involves the fluorination of a hydrocarbon starting material, in this case, octanoyl chloride or fluoride, to produce this compound. wikipedia.orggoogle.com The resulting acid fluoride is then typically hydrolyzed to produce PFOA salts. nih.gov

Historically, the research and production of perfluoroacyl fluorides like PFOF were driven by their utility in creating a wide array of commercial and industrial products. These compounds served as intermediates for manufacturing water- and oil-repellent coatings, surfactants, and emulsifying agents for the polymerization of fluoropolymers such as Teflon. nih.govgoogle.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 335-66-0 |

| Molecular Formula | C₈F₁₆O |

| Synonyms | Pentadecafluorooctanoyl fluoride |

| DTXSID | DTXSID0059829 |

Data sourced from PubChem and the CompTox Chemicals Dashboard. epa.govepa.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILWJLIFAGWGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15COF, C8F16O | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059829 | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-66-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Electrochemical Fluorination (ECF) of Perfluorooctanoyl Fluoride (B91410)

Electrochemical fluorination, often referred to as the Simons process, stands as a cornerstone in the production of perfluorinated compounds, including perfluorooctanoyl fluoride. wikipedia.org This method involves the electrolysis of an organic compound, in this case, octanoyl chloride, in anhydrous hydrogen fluoride. wikipedia.org The process is valued for its cost-effectiveness, stemming from the relatively low cost of electricity and hydrogen fluoride. diva-portal.org

Reaction Mechanisms and Pathways in ECF Synthesis

The precise mechanism of the Simons electrochemical fluorination process remains a subject of scientific debate. google.comcecri.res.in One of the proposed mechanisms involves the oxidative fluorination of the substrate at the anode surface. diva-portal.org In this process, a potential of 5-6 volts is typically maintained across a cell with a nickel anode. wikipedia.org The reaction for the fluorination of a C-H bond can be generally represented as:

R₃C–H + HF → R₃C–F + H₂ wikipedia.org

This reaction is repeated for each carbon-hydrogen bond in the starting material, octanoyl chloride (C₇H₁₅COCl), ultimately yielding this compound (C₇F₁₅COF).

The process begins with the formation of a nickel fluoride layer on the anode surface when immersed in anhydrous hydrogen fluoride. google.com The organic substrate is then introduced, and electrolysis commences. The harsh conditions of the ECF process, characterized by its free-radical nature, lead to the replacement of hydrogen atoms with fluorine. acs.orgnih.gov

Isomer Formation and By-Product Generation during ECF

A significant characteristic of the ECF process is the formation of a complex mixture of products, including various structural isomers and by-products. wa.govwa.gov The free-radical nature of the reaction can cause rearrangement and breakage of the carbon chain, leading to both linear and branched isomers. acs.orgnih.gov

Investigations into the ECF of n-alkane carboxylic acid chlorides have shown that the process yields a distribution of perfluorinated carboxylic acids, perfluoro ethers, perfluoroalkanes, and isomerized and fragmented products with fewer carbon atoms. cecri.res.in Specifically for the synthesis of this compound from octanoyl chloride, the intended product may only constitute 10-15% of the yield, with the main by-products being perfluorinated cyclic ether isomers. wikipedia.org

The isomer distribution in PFOA produced via ECF has been reported to be approximately 78% linear and 22% branched. acs.orgeurofins.se This mixture of isomers is a defining feature of ECF-derived perfluorinated compounds. itrcweb.org

Process Optimization and Yield Enhancement in ECF

Efforts to optimize the ECF process and enhance the yield of this compound have been a focus of research. Key parameters that influence the process include anode current density, reactant concentration, and electrolyte flow. cecri.res.innumberanalytics.com

One strategy to improve yields involves the use of partially fluorinated starting materials. For example, using 4-(perfluoro-n-butyl)-n-butanoyl chloride as a precursor has been shown to produce this compound in higher yields compared to starting with n-octanoyl chloride, notably by reducing the formation of cyclic by-products. lookchem.com

Continuous operation of the ECF reactor, achieved through frequent additions of a hydrogen fluoride and reactant solution, has been shown to improve the conversion of the reactant to perfluorinated products to as high as 80% with good selectivity. lookchem.com Adjusting voltage and electrolyte composition, for instance by using isopropyl ether as a co-solvent, can also help in reducing side reactions. Post-reaction distillation under reduced pressure is a critical step to isolate the desired this compound from lower-boiling by-products.

Telomerization Approaches for this compound Production

Telomerization represents an alternative and more recent primary method for producing perfluorinated alkyl chain raw materials. wa.gov This process is a type of polymerization reaction that results in products with even-numbered carbon chain lengths. wa.gov

Mechanistic Considerations in Telomerization

The telomerization process involves the reaction of a "telogen," which provides the end group, with a "taxogen," which is an unsaturated molecule that polymerizes. nih.gov For the production of precursors to this compound, this typically involves the reaction of a perfluoroalkyl iodide (the telogen) with tetrafluoroethylene (B6358150) (the taxogen). scholaris.ca

The process results in a chain lengthening by units of CF₂-CF₂. nih.gov The resulting perfluoroalkyl iodides can then be oxidized to yield perfluorocarboxylic acids, such as PFOA. nih.govwikipedia.org A key feature of the telomerization process is that it generally preserves the structure of the starting telogen, leading to a product that is isomerically pure, typically linear. nih.goveurofins.se

Comparative Analysis of By-Product Profiles in Telomerization vs. ECF

The by-product profiles of telomerization and ECF are markedly different, which has significant implications for the purity of the final product.

| Manufacturing Process | Primary Product Characteristics | Common By-products |

| Electrochemical Fluorination (ECF) | Mixture of linear (~70-80%) and branched isomers. acs.orgwa.goveurofins.se | Perfluorinated cyclic ethers, shorter-chain homologues, and fragmented products. cecri.res.inwikipedia.org |

| Telomerization | Predominantly linear isomers. nih.goveurofins.seresearchgate.net | Homologous series of even chain lengths; can contain chain length impurities. nih.govwa.gov |

As indicated in the table, ECF produces a complex mixture of isomers and by-products due to the harsh, non-selective nature of the reaction. wa.gov In contrast, telomerization is a much more controlled process that yields a product of high isomeric purity, although it can result in a homologous mixture of different even chain lengths. wa.govresearchgate.net The distinct by-product and isomer profiles serve as a "fingerprint" that can be used to distinguish between products manufactured by these two different processes. nih.gov

Derivatization Reactions of this compound

This compound (PFOF) is a reactive acid fluoride that serves as a key intermediate in the synthesis of various perfluorinated compounds. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by a range of nucleophiles. This reactivity allows for its conversion into other functional groups, making it a versatile precursor in the production of surfactants and polymers. The primary derivatization reactions of PFOF include hydrolysis and reactions with amines and alcohols to form amides and esters, respectively. These reactions are fundamental to its industrial applications and environmental transformation.

Hydrolysis Kinetics and Transformation Pathways

The most significant transformation pathway for this compound is its hydrolysis to perfluorooctanoic acid (PFOA). scholaris.ca This reaction is often considered the primary and intended fate of industrially produced PFOF, as PFOA and its salts, such as ammonium (B1175870) perfluorooctanoate (APFO), are crucial processing aids in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE). diva-portal.org

The hydrolysis of acyl fluorides, including PFOF, is proposed to proceed through an addition-elimination mechanism. In this pathway, a water molecule or a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating a fluoride ion to yield the carboxylic acid. google.com While the hydrolysis of acyl fluorides is generally slower than that of the corresponding acyl chlorides, it is still considered to be rapid under typical environmental conditions. google.com Under basic conditions, the rate of hydrolysis is enhanced due to the stronger nucleophilicity of the hydroxide ion compared to water.

Table 1: Transformation Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | Conditions | Significance | Reference(s) |

| Hydrolysis | Water/Hydroxide ion | Perfluorooctanoic acid (PFOA), Fluoride ion | Aqueous environment, accelerated by base | Primary pathway for PFOA and APFO production | scholaris.cagoogle.com |

| Aminolysis | Ammonia, Primary or Secondary Amines | Perfluorooctanamides | - | Formation of precursors for other functionalized materials | nih.gov |

| Esterification | Alcohols | Perfluorooctanoic acid esters | - | Synthesis of monomers for polymerization | researchgate.net |

| Reaction with HFPO | Hexafluoropropylene oxide (HFPO) | Perfluoroalkyl ether acid fluorides | Anhydrous conditions, fluoride ion catalyst | Chain extension and synthesis of fluorinated ethers | google.comfluorine1.rufluorine1.ru |

Beyond simple hydrolysis, this compound can undergo other transformations. It is a known byproduct in the manufacturing of perfluorooctanesulfonyl fluoride (POSF). google.com In the presence of amines used in the synthesis of sulfonamides, PFOF can react to form N-alkyl perfluorooctanamides. google.comnih.gov This represents another pathway for the environmental formation of different perfluoroalkyl substances.

Furthermore, under high-temperature conditions such as pyrolysis, perfluorooctane (B1214571) sulfonate (PFOS) can decompose to form this compound. sii.co.jp This indicates that PFOF can also be an intermediate in the degradation of other long-chain perfluoroalkyl substances.

Polymer Synthesis Applications and Reaction Mechanisms

This compound is a valuable building block in the synthesis of fluorinated polymers due to the reactivity of its acyl fluoride group. While it is often converted to its ammonium salt (APFO) to act as a surfactant in emulsion polymerization, PFOF itself can be derivatized to create functional monomers for subsequent polymerization. researchgate.netbiosynth.com These polymers are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy.

A key strategy for incorporating the perfluorooctyl moiety into a polymer backbone is through the initial conversion of this compound into a monomer containing a polymerizable group, such as a vinyl group. For example, PFOF can react with alcohols containing double bonds, like allyl alcohol or 2-hydroxyethyl methacrylate (B99206), via an esterification reaction. researchgate.net The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of PFOF, leading to the elimination of hydrogen fluoride and the formation of a perfluorinated ester with a terminal vinyl or methacrylate group. These monomers can then undergo free-radical polymerization to form polymers with pendant perfluorooctyl chains.

Similarly, this compound can be used in the synthesis of polyamides. Reaction with a diamine would lead to the formation of an amide linkage. By using a stoichiometric amount of PFOF with a diamine, or by reacting it with an amino acid, it can be incorporated into polyamide structures. google.commdpi.comrasayanjournal.co.in The reaction mechanism is a nucleophilic acyl substitution, where the amine's nitrogen atom attacks the carbonyl carbon of PFOF, resulting in the formation of a stable amide bond and the release of hydrogen fluoride.

Another application is in the synthesis of perfluoroalkyl ether derivatives. This compound can react with hexafluoropropylene oxide (HFPO) in the presence of a fluoride ion catalyst. google.comfluorine1.rufluorine1.ru This reaction proceeds via the formation of a perfluoroalkoxide from PFOF, which then initiates the ring-opening oligomerization of HFPO, leading to the formation of perfluoroalkyl ether acid fluorides. These can be further functionalized into monomers for the synthesis of fluorinated ether-containing polymers like Nafion-type materials for ion-exchange membranes. fluorine1.rufluorine1.ru

Table 2: Examples of Monomers and Polymers Derived from this compound and its Analogs

| PFOF Derivative/Analog | Co-reactant | Resulting Monomer/Polymer | Polymerization Type | Application of Polymer | Reference(s) |

| Perfluoroacyl fluoride | Allyl alcohol, 2-hydroxyethyl methacrylate | Vinyl-containing fluorinated esters | Free-radical polymerization | Low surface energy coatings | researchgate.net |

| Perfluorooctanoyl chloride | Hydroxypropyl methacrylate | Perfluorooctyl-containing methacrylate | Emulsion polymerization | Textile finishing agent | researchgate.net |

| This compound | Diamines | Polyamides with perfluorooctyl side chains | Polycondensation | High-performance films and fibers | google.commdpi.comrasayanjournal.co.in |

| This compound | Hexafluoropropylene oxide (HFPO) | Perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonylfluoride (via intermediates) | - | Ion-exchange membranes | fluorine1.rufluorine1.ru |

Environmental Occurrence, Fate, and Transformation

Environmental Pathways of Perfluorooctanoyl Fluoride (B91410) and its Transformation Products

Volatile precursors to PFOA are known to undergo long-range atmospheric transport, leading to the contamination of remote regions such as the Arctic. canada.cacanada.ca While PFOA itself has a low vapor pressure, more volatile related compounds, such as fluorotelomer alcohols (FTOHs), are disseminated through the troposphere. nih.govcanada.cacanada.ca These precursors can then be transformed into PFOA through biotic or abiotic pathways in the atmosphere. canada.cacanada.ca It is postulated that neutral per- and polyfluoroalkyl substances (PFAS), which include precursors like FTOHs, are the primary compounds involved in long-range atmospheric transport due to their sufficient residence time in the atmosphere. mst.dk Following transport, these precursors can be deposited onto soil and water surfaces and subsequently transform into PFOA. pops.int

The aquatic environment is considered a primary sink for PFOA. canada.ca Its high solubility in water facilitates its transport over long distances via ocean currents. canada.cacanada.ca This oceanic transport is a significant pathway contributing to the presence of PFOA in remote areas. canada.caresearchgate.net Numerous studies have documented the presence of PFAS, including PFOA, in various water systems worldwide, such as groundwater, freshwater, and marine water. nih.gov

Point sources, such as fluoropolymer manufacturing facilities and wastewater treatment plants, can release PFOA and its precursors directly into aquatic systems. canada.caepa.gov Once in a river or stream, PFOA concentrations tend to decrease along the transport pathway primarily due to dilution. epa.gov Given that perfluorooctanoyl fluoride readily hydrolyzes to PFOA, any release of PFOF into water is expected to contribute to the PFOA load in aquatic environments.

Table 1: Reported Concentrations of PFOA in Various Water Systems

| Water Source | Location | Concentration Range |

| Surface Waters | Vicinity of US fluoropolymer manufacturing facilities | <0.025–1900 µg/L |

| Groundwater | Near US military bases | Not Detected (ND) to 6570 µg/L |

| Wastewater Treatment Plant Effluent | Canada | 0.007 to 0.055 µg/L |

| Freshwater | Canada | ND–11.3 µg/L |

| This table is based on data from a 2013 screening assessment report by the Government of Canada. canada.cacanada.ca |

PFOA and its salts are persistent in soil and sediment. canada.ca Once introduced into the terrestrial or aquatic environment, these compounds can partition from the water column and adsorb to soil and sediment particles. researchgate.netmst.dk Studies have detected PFOA in both soil and sediment samples, indicating these compartments act as environmental sinks. canada.canih.govresearchgate.net The process of sediment burial is one of the few identified removal pathways for PFOA from active circulation in the environment. researchgate.net In tidal flat ecosystems, PFOA has been found to be the most abundant PFAS compound in sediments. researchgate.net The strong carbon-fluorine bond contributes to the extreme persistence of these substances, and they are not known to undergo significant biodegradation in soil or water. nih.govmst.dk

Biogeochemical Transformation of this compound

The primary transformation pathway for this compound in the environment is its conversion to PFOA. This transformation is a critical link in understanding its environmental impact, as it converts a reactive acyl fluoride into a highly stable and persistent perfluorinated carboxylic acid.

This compound undergoes facile hydrolysis to form perfluorooctanoic acid (PFOA). researchgate.net This reaction is a fundamental step in the industrial production of PFOA, particularly in processes involving electrochemical fluorination (ECF). nih.govcanada.caepa.gov In the ECF of octanoyl fluoride, PFOF is produced and then intentionally hydrolyzed, often using a base in batch reactors, to yield PFOA. canada.canih.gov Acyl fluorides are recognized as strong electrophiles that readily react with water. scholaris.caacs.org This high reactivity with water means that any PFOF released into the environment is likely to be rapidly converted to PFOA.

Table 2: Key Transformation Pathways of this compound and Related Compounds

| Precursor/Compound | Transformation Process | Product(s) | Environmental Significance |

| This compound (PFOF) | Hydrolysis | Perfluorooctanoic Acid (PFOA) | Primary pathway for PFOA formation from PFOF; occurs readily in aqueous environments. researchgate.netscholaris.ca |

| Volatile Precursors (e.g., FTOHs) | Atmospheric Oxidation | Perfluorooctanoic Acid (PFOA) | Enables long-range transport to remote regions before conversion to persistent PFOA. canada.camst.dk |

| Perfluorooctanoic Acid (PFOA) | Photolysis | Shorter-chain perfluorinated compounds | A potential, albeit slow, degradation pathway for PFOA in the environment. nih.gov |

While hydrolysis is the dominant transformation for PFOF, other abiotic processes can affect its ultimate degradation product, PFOA. Research has shown that PFOA itself can undergo photolysis in the environment. nih.gov Field and laboratory studies have demonstrated that long-chain PFAS like PFOA can be successively dealkylated into shorter-chain compounds, such as perfluorobutyric acid (PFBA), through photodegradation. nih.gov However, these shorter-chain products were found to be more resistant to further photolysis. nih.gov This suggests that while sunlight can contribute to the transformation of PFOA, it results in the formation of other persistent PFAS rather than complete mineralization. Direct photolysis studies on PFOF are not extensively documented, as its rapid hydrolysis is considered its primary environmental fate.

Biotic Degradation Mechanisms and Microbial Involvement

This compound (PFOF) is primarily considered a precursor compound, which rapidly transforms in aqueous environments. The initial and most significant degradation step for PFOF is hydrolysis, where it reacts with water to form perfluorooctanoic acid (PFOA) and fluoride. epa.gov Once formed, PFOA is characterized by its extreme persistence in the environment.

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the perfluorinated backbone of PFOA highly resistant to cleavage by microbial enzymes. Consequently, PFOA is not known to undergo significant further biotic degradation under typical environmental conditions. canada.cabasel.intbasel.int Studies have consistently shown that its half-life against biodegradation is exceptionally long, rendering it a persistent organic pollutant. basel.intbasel.int

While PFOA itself is recalcitrant, microbial action is significant in the context of other precursor compounds that can transform into PFOA. Various polyfluorinated substances, such as 8:2 fluorotelomer alcohol (8:2 FTOH), can be biotransformed by microbial communities in soil and sludge into PFOA. nih.govcore.ac.ukoup.com This process involves the microbial degradation of the non-fluorinated parts of the precursor molecules, eventually leading to the formation of the stable PFOA molecule. nih.gov The specific pathways and the efficiency of these transformations are dependent on various environmental factors, including the specific microbial communities present and the prevailing redox conditions. auburn.edu Therefore, the primary role of microbial involvement concerning PFOF is not in its direct degradation, but in the formation of its highly persistent terminal product, PFOA, from other complex fluorinated precursors present in the environment. core.ac.ukpops.int

Bioaccumulation and Biotransformation in Ecological Systems

Uptake and Distribution in Aquatic Biota

The bioaccumulation potential of this compound is intrinsically linked to the behavior of its hydrolysis product, PFOA. In aquatic environments, PFOA generally demonstrates a low to moderate potential for accumulation in fish. basel.intbasel.int This is partly attributed to the efficient elimination of PFOA via the gills, a pathway unavailable to air-breathing organisms. canada.cacanada.ca

Laboratory studies have reported relatively low bioconcentration factors (BCFs) for PFOA in fish species like rainbow trout. canada.cacanada.ca However, field observations can sometimes differ, with some studies in contaminated marine environments reporting higher bioaccumulation factors (BAFs) in fish. mdpi.com Invertebrates, such as Pacific oysters and benthic amphipods, may also exhibit uptake of PFOA. epa.govcanada.ca

Once absorbed, PFOA does not partition into lipids like many classic persistent organic pollutants. Instead, it tends to bind to proteins in the blood serum and accumulates in well-perfused organs. canada.camdpi.com Consequently, the highest concentrations of PFOA in aquatic organisms are typically found in the liver and blood, rather than in fatty tissues. mdpi.com The binding to proteins, such as serum albumin, and partitioning to phospholipids (B1166683) are key mechanisms governing its internal distribution. nih.gov

Table 1: Laboratory-Determined Bioconcentration Factors (BCFs) for PFOA in Aquatic Species

| Species | BCF Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 3.1–27 | canada.cacanada.ca |

| Bluegill Sunfish (Lepomis macrochirus) | 2.3 | canada.ca |

| Common Carp (Cyprinus carpio) | 1.8 | canada.ca |

Accumulation and Metabolism in Terrestrial Organisms

In contrast to aquatic ecosystems, PFOA, the stable product of this compound, shows a significant tendency to accumulate in terrestrial organisms, particularly in mammals. canada.cabasel.intbasel.int Air-breathing animals lack the gill elimination pathway, which contributes to longer biological half-lives and a higher potential for bioaccumulation. canada.cacanada.ca

Field studies have documented the presence and accumulation of PFOA in a variety of terrestrial wildlife. High concentrations have been observed in apex predators in Arctic ecosystems, such as polar bears, which reflects accumulation through the food chain. canada.cacanada.ca Studies of terrestrial food chains, for example involving lichen, caribou, and wolves, have found the highest concentrations of PFOA in the liver of the top predator. sonar.ch

Accumulation is not limited to mammals. Research has shown that soil invertebrates like earthworms can efficiently uptake certain PFAS, including PFOA precursors, from the soil. nih.gov Furthermore, plants can absorb PFOA from contaminated soil and water, leading to accumulation in leaves and other tissues, which provides a potential entry point into terrestrial food webs. core.ac.uk As in aquatic organisms, the primary mechanism for accumulation within the body is the binding of PFOA to proteins in the blood and liver. mdpi.com There is no evidence that PFOA is metabolized in terrestrial organisms; it is instead stored and slowly eliminated. canada.ca

Toxicological Mechanisms and Biological Interactions

Cellular and Subcellular Mechanisms of Toxicity

The interaction of perfluorooctanoyl fluoride (B91410) at the cellular and subcellular levels is multifaceted, leading to a cascade of events that can compromise cell health and function. These mechanisms include the disruption of critical ion balance, alteration of membrane structures, induction of oxidative stress, and the initiation of programmed cell death.

Disruption of Calcium Homeostasis and Intracellular Signaling

Perfluorooctanoyl fluoride and related compounds have been shown to interfere with cellular calcium homeostasis. Exposure can lead to elevated intracellular calcium levels, a condition that disrupts normal cell signaling pathways and can contribute to cellular dysfunction and death. The fluoride ion, a component of PFOF, is known to affect calcium homeostasis by regulating the expression of parathyroid hormone (PTH), PTH-related peptide (PTHrP), and the calcium-sensing receptor (CaSR). nih.gov Studies on fluoride have demonstrated its ability to alter intracellular calcium concentrations, which can, in turn, affect the function of mitochondria, the cell's energy producers. natureasia.com Specifically, fluoride exposure has been linked to decreased calcium levels within enamel cells, leading to stress in the endoplasmic reticulum, a primary site for calcium storage and release. natureasia.com This disruption of calcium signaling is a critical aspect of the cellular toxicity of fluoride-containing compounds. natureasia.comnih.gov

Alterations in Cell Membrane Properties and Lipid Bilayer Interactions

The unique chemical structure of perfluoroalkyl substances, including PFOF, influences their interaction with biological membranes. While some fluorinated compounds exhibit a weak affinity for membrane lipids, they can still alter cell membrane properties. mst.dkrsc.org Research on related PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), has shown that these compounds can partition into lipid bilayers, potentially interfering with the normal physiological function of membranes. oup.com For instance, both PFOA and PFOS can lead to a more fluid lipid layer at the air-water interface in model membranes. nih.gov The addition of PFOA to lipid bilayers has been observed to decrease the gel-to-liquid crystalline phase transition temperature, indicating a destabilizing effect on the membrane. nih.gov These interactions can disrupt the integrity and function of the cell membrane, which is crucial for maintaining cellular homeostasis.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A significant mechanism of toxicity for many perfluorinated compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govfluoridealert.org Fluoride exposure is known to increase oxidative stress, which is considered a key factor in its toxic effects. fluoridealert.org This can occur through the inhibition of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and by altering glutathione (B108866) levels. fluoridealert.org The excessive production of ROS can lead to damage of cellular components, including the oxidation of membrane phospholipids (B1166683), which results in membrane damage and mitochondrial dysfunction. fluoridealert.org Studies on various cell types have shown that fluoride can stimulate the production of ROS and lipid peroxidation. nih.gov For example, in human macrophage cell lines, perfluorinated compounds have been shown to produce significant levels of oxidative stress. nih.gov This increase in ROS can lead to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed, resulting in cellular damage. fluorideresearch.org

Apoptosis and Cell Death Pathways

The cellular damage induced by this compound and its related compounds can ultimately lead to programmed cell death, or apoptosis. The disruption of calcium homeostasis and the induction of oxidative stress are both potent triggers for apoptotic pathways. Research on PFOA has demonstrated that it can induce both necrosis and apoptosis in a dose-dependent manner. nih.gov The apoptotic process can be initiated through the activation of key signaling pathways, such as the ROS-MAPK/ERK pathway, which has been shown to be involved in PFOA-mediated cell death. nih.gov Furthermore, studies have indicated that PFOA-induced cell death is also associated with necroptosis, another form of programmed cell death. nih.gov The culmination of these cellular insults can lead to a reduction in cell viability and proliferation.

Organ-Specific Toxicological Mechanisms

The toxicological effects of this compound are not limited to the cellular level but can also manifest in specific organs, with the liver being a primary target.

Hepatic Toxicity and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The liver is a key organ for the metabolism and detoxification of foreign compounds, making it susceptible to the toxic effects of substances like PFOF. A critical mechanism underlying the hepatic toxicity of many perfluorinated compounds is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). tandfonline.comnih.gov PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism. canada.ca Activation of PPARα by compounds like PFOA can lead to a range of effects, including increased fatty acid oxidation, alterations in lipid transport, and an accumulation of lipids in the liver. tandfonline.com

Chronic activation of PPARα in rodents is associated with liver enlargement (hepatomegaly) and the development of liver tumors. tandfonline.com While the relevance of this mechanism to humans is debated due to species differences in PPARα responsiveness, it remains a significant pathway of toxicity in animal models. tandfonline.comnih.gov Studies have shown that PFOA exposure can lead to increased liver weight and altered lipid parameters in short-term toxicity studies in rodents. canada.ca The activation of PPARα is a key event in the cascade leading to these adverse hepatic outcomes.

Table 1: Summary of Cellular and Organ-Specific Toxicological Effects of this compound and Related Compounds

| Toxicological Mechanism | Key Findings | References |

|---|---|---|

| Disruption of Calcium Homeostasis | Increased intracellular calcium levels, disruption of cell signaling pathways. | nih.govnatureasia.comnih.gov |

| Alterations in Cell Membrane Properties | Partitioning into lipid bilayers, increased membrane fluidity, destabilization of membranes. | mst.dkrsc.orgoup.comnih.gov |

| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS), inhibition of antioxidant enzymes, lipid peroxidation. | nih.govfluoridealert.orgnih.govnih.govfluorideresearch.org |

| Apoptosis and Cell Death | Induction of necrosis, apoptosis, and necroptosis. Activation of cell death signaling pathways. | nih.gov |

| Hepatic Toxicity (PPARα Activation) | Activation of PPARα, leading to altered lipid metabolism, hepatomegaly, and potential for tumor development in rodents. | tandfonline.comnih.govcanada.canih.gov |

Impact on Lipid Metabolism and Hepatocellular Hypertrophy

Exposure to PFOA consistently leads to liver enlargement (hepatomegaly) and an increase in the size of liver cells (hepatocellular hypertrophy) in rodent models. canada.caoup.com The underlying mechanism for these changes involves the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Constitutive Androstane Receptor/Pregnane X Receptor (CAR/PXR). nih.gov

Activation of these receptors triggers a cascade of events that profoundly alters lipid metabolism. Studies have shown that PFOA leads to a reduction in serum levels of triglycerides and cholesterol. nih.govtandfonline.com This is accompanied by an accumulation of lipids within the liver, a condition that contributes to the observed hypertrophy. tandfonline.com Research using human hepatocyte models (HepaRG cells) has confirmed that PFOA and other per- and polyfluoroalkyl substances (PFAS) can induce triglyceride accumulation and affect the expression of genes involved in lipid and cholesterol metabolism. nih.govnih.gov

Table 1: Effects of this compound (via PFOA) on Hepatic Systems

| Effect | Mechanism | Observed Outcome | Key References |

|---|---|---|---|

| Hepatocellular Hypertrophy | Activation of PPARα and CAR/PXR nuclear receptors. | Increased liver weight and size of hepatocytes. | canada.ca, nih.gov, oup.com |

Mechanisms of Liver Carcinogenesis in Animal Models

In long-term carcinogenicity studies, chronic exposure to PFOA has been shown to increase the incidence of benign liver tumors, specifically hepatocellular adenomas, in male rats. canada.cagoogle.com The development of these tumors is considered a secondary effect of the pronounced and sustained activation of PPARα. tandfonline.comhealth.gov.au

The proposed mechanism is non-genotoxic, meaning it does not involve direct damage to DNA. canada.cahealth.gov.au Instead, the persistent activation of PPARα leads to a state of chronic cellular proliferation, which increases the probability of spontaneous mutations and subsequent tumor formation. nih.gov This mode of action, heavily reliant on a level of PPARα activation to which rodents are particularly sensitive, is considered to have low relevance for human carcinogenesis. canada.catandfonline.com

Renal Toxicity and Kidney Dysfunction Mechanisms

The kidney is another significant target organ for PFOA, and by extension, PFOF. google.comnih.gov The compound's accumulation in renal tissues is influenced by specific transport processes, leading to histological and functional changes.

Alterations in Renal Tubular Reabsorption

The persistence and long biological half-life of PFOA in humans are largely due to highly efficient renal tubular reabsorption. mst.dknih.gov Following filtration from the blood in the glomerulus, PFOA is substantially reabsorbed back into the bloodstream in the renal tubules, with estimates suggesting over 99% reabsorption in humans. mst.dk This process is mediated by organic anion transporters (OATs) in the kidneys. diva-portal.orgresearchgate.net

The efficiency of this reabsorption mechanism shows significant variation across species and between sexes, which explains the marked differences in PFOA's half-life observed in animal studies versus humans. nih.govresearchgate.net This active reabsorption leads to the accumulation of PFOA in renal tissues, making the kidney susceptible to its toxic effects. nih.gov

Changes in Kidney Histology and Function

Exposure to high levels of PFOA and other fluoride-containing compounds has been linked to adverse changes in the structure and function of the kidneys. nih.gov Animal studies have documented a range of histopathological lesions, including:

Degeneration and necrosis of renal tubular cells. oncotarget.comnih.gov

Atrophy of the glomeruli, the kidney's filtering units. scirp.orgekb.eg

The presence of hyaline casts within the renal tubules. oncotarget.com

These structural damages are often accompanied by measurable changes in kidney function, such as altered serum levels of creatinine (B1669602) and urea, which are indicators of reduced renal clearance. scirp.org Studies specifically investigating fluoride toxicity have shown it can induce oxidative stress in renal cells, leading to lipid peroxidation and damage to cellular components, further contributing to kidney dysfunction. scirp.orgnih.govnih.gov

Table 2: Renal Effects Associated with this compound (via PFOA and Fluoride)

| Effect | Mechanism | Observed Outcome | Key References |

|---|---|---|---|

| Altered Renal Clearance | High-efficiency renal tubular reabsorption mediated by organic anion transporters. | Long biological half-life, accumulation in kidney tissue. | mst.dk, researchgate.net, nih.gov |

| Histological Damage | Direct toxicity to renal cells, oxidative stress. | Tubular cell degeneration, glomerular atrophy, necrosis. | oncotarget.com, scirp.org, nih.gov, ekb.eg |

Endocrine Disruption Mechanisms

PFOF and its breakdown products can interfere with the endocrine system, with the thyroid hormone axis being a particular area of concern.

Thyroid Hormone Axis Interference

Both PFOA and the fluoride ion have been identified as endocrine disruptors capable of interfering with thyroid function. scispace.comnih.gov Animal studies have shown that exposure to PFOA can lead to a reduction in the circulating levels of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). scispace.com One proposed mechanism for this effect is an increased rate of metabolic clearance of these hormones from the body. scispace.com

In human populations, exposure to PFOA has been associated with an increased incidence of hypothyroidism. scispace.com Similarly, independent studies on fluoride have demonstrated its potential to disrupt the thyroid axis, often resulting in increased levels of Thyroid-Stimulating Hormone (TSH) and decreased concentrations of T3 and T4. nih.govnih.gov This suggests that exposure to PFOF could impact thyroid homeostasis through the combined actions of the perfluorinated alkyl chain (as PFOA) and the released fluoride ion.

Estrogenic and Anti-androgenic Activities

Research indicates that PFOA, the hydrolysis product of PFOF, can interfere with hormone signaling pathways, exhibiting both estrogenic and anti-androgenic activities. oup.comnih.govmdpi.com

Estrogenic Activities: Studies have shown that several perfluoroalkyl acids (PFAAs), including PFOA, can act as weak environmental xenoestrogens. nih.gov In vivo studies using juvenile rainbow trout demonstrated that PFOA was a potent inducer of the estrogen-responsive biomarker protein, vitellogenin. nih.gov In vitro assays have corroborated these findings, showing that PFOA can weakly bind to both trout and human estrogen receptors (ER). nih.govacs.org Specifically, PFOA has been shown to enhance human estrogen receptor alpha (ERα)-dependent transcriptional activation. nih.gov Molecular docking studies suggest that PFOA can fit within the ligand-binding domain of ERα from humans, mice, and trout, forming a hydrogen bond with key amino acid residues in a manner similar to other environmental estrogens. nih.govacs.org Further research has indicated that PFOA can bind to the G protein-coupled estrogen receptor (GPER), with a strong affinity, leading to changes in the receptor's secondary structure. rsc.org

Anti-androgenic Activities: In addition to estrogenic effects, there is evidence for the anti-androgenic activity of PFOA. Experimental studies have pointed towards an antagonistic action of PFOA on the binding of testosterone (B1683101) to the androgen receptor (AR). oup.com This interference with androgenic pathways could potentially contribute to male reproductive issues. oup.com Some in vitro studies have shown that certain PFAS can inhibit androgen-related cell signaling pathways. e-century.us

Genotoxicological Research

The genotoxic potential of PFOA has been investigated through various assays, with results often indicating a lack of direct mutagenic activity but suggesting potential for indirect damage, particularly at high concentrations. nih.govnih.gov

Assessment of Direct and Indirect DNA Damage Mechanisms

A primary mechanism proposed for indirect DNA damage by PFOA is the induction of oxidative stress. nih.govresearchgate.netepa.gov Studies on human hepatoma (HepG2) cells have shown that exposure to PFOA can lead to an increase in intracellular reactive oxygen species (ROS). nih.govresearchgate.netepa.gov This increase in ROS can, in turn, cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG). researchgate.net

The alkaline comet assay, which detects DNA strand breaks, has been used to assess PFOA's genotoxicity. In HepG2 cells, PFOA has been shown to cause DNA strand breaks in a dose-dependent manner. researchgate.netepa.gov However, some studies did not find DNA damage detectable by the comet assay despite an increase in ROS production. nih.gov Another study also reported that PFOA did not induce an increase in DNA damage in HepG2 cells. researchgate.net

Micronuclei Formation and Chromosomal Aberrations

Micronuclei (MN) are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division, serving as a biomarker for chromosomal damage. kmae-journal.org The potential of PFOA to induce micronuclei and other chromosomal aberrations has been evaluated in several studies.

In vitro studies using Chinese hamster ovary (CHO) cells have reported that PFOA can induce chromosomal aberrations, particularly in the presence of a metabolic activation system. nih.govfood.gov.uk Similarly, exposure of the clam Ruditapes philippinarum's haemocytes to a PFOA substitute, C6O4, promoted chromosomal aberrations. mdpi.com However, in vivo mouse bone marrow micronucleus assays have generally yielded negative results, finding no evidence of a mutagenic effect even at high doses. nih.govfood.gov.uk Studies on human lymphocytes have also produced conflicting results. One study reported that PFOA only slightly increased the frequency of micronuclei without statistical significance, while a mixture with PFOS was more genotoxic. nih.gov Another study on human whole blood lymphocytes found that sodium perfluorooctanoate did not induce chromosomal aberrations. food.gov.uk

Influence of Cytotoxic Concentrations on Genotoxicity Assays

A critical factor in interpreting genotoxicity data is the potential confounding influence of cytotoxicity. Several studies have noted that the positive findings for PFOA-induced chromosomal aberrations occurred at high concentrations that were also cytotoxic. nih.govfood.gov.uk For instance, in CHO cells, chromosomal aberrations were observed at dose levels that also caused clear evidence of cytotoxicity, such as reduced cell monolayer confluence and a lower mitotic index. nih.govfood.gov.uk

This suggests that the observed genotoxic effects might be a secondary consequence of cellular disruption and toxicity rather than a direct interaction with DNA. nih.gov When cytotoxicity is high, it can interfere with the normal cellular processes, including DNA replication and repair, potentially leading to effects that are misinterpreted as primary genotoxicity. mdpi.com Indeed, some researchers have concluded that PFOA is not mutagenic and that positive results in some in vitro chromosomal aberration assays are likely a reflection of a cytotoxic response. food.gov.ukservice.gov.uk

Neurotoxicological Investigations

Evidence suggests that PFAS, including PFOA, can cross the blood-brain barrier and accumulate in the brain, posing a risk for neurotoxicity. nih.govnih.govnih.gov

Impact on Neuronal Enzymes and Brain Metabolism

Studies have begun to uncover the molecular mechanisms behind the neurotoxic effects of PFOA, focusing on its impact on neuronal enzymes and brain metabolism. nih.govresearchgate.net

Impact on Neuronal Enzymes: Exposure to PFOA in human neuronal cells (SH-SY5Y) has been shown to impact enzymes related to both oxidative stress and cellular metabolism. nih.gov Specifically, a notable decline in the activities of the antioxidant enzymes catalase and glutathione reductase was observed following PFOA exposure. nih.gov Regarding metabolic enzymes, PFOA exposure led to an increase in pyruvate (B1213749) dehydrogenase activity. nih.gov

Impact on Brain Metabolism: Metabolomics studies have revealed that PFOA can alter metabolic pathways in the brain, affecting amino acid, lipid, and carbohydrate metabolism. researchgate.net A significant finding is the effect of PFOA on the concentrations of key neurotransmitters. nih.govresearchgate.net In mice, PFOA exposure affected the brain levels of serotonin, dopamine, norepinephrine, and glutamate. researchgate.net These alterations in neurotransmitter systems provide insight into the mechanisms behind PFOA-induced neurobehavioral effects. researchgate.netvin.com Furthermore, transcriptomics analysis of neuronal-like cells exposed to PFOA revealed altered expression of almost 600 genes, with a significant downregulation of genes involved in synaptic growth and neural function. buffalo.eduscitechdaily.comneurosciencenews.combiorxiv.orgbiorxiv.org The exposure also caused changes in biological pathways related to oxidative stress, protein synthesis, and amino acid metabolism, all of which are critical for neuronal function and development. buffalo.eduscitechdaily.comneurosciencenews.com

Table of Compounds Mentioned

Immunotoxicological Studies

PFAS compounds have been shown to modulate inflammatory processes. Field data from studies on marine life have linked PFOA concentrations to an increase in indicators of inflammation. canada.cacanada.ca In bottlenose dolphins, a correlation was found between PFOA levels and markers of inflammation and immunity, suggesting a potential for these compounds to alter immune homeostasis. canada.ca Conversely, some laboratory research has suggested a potential anti-inflammatory response to PFOA, possibly mediated through the retinoid X receptor-alpha in hepatocytes. oup.com Furthermore, studies on brain cells have shown that fluoride can directly induce inflammatory reactions. nih.gov

The immunotoxic potential of PFAS extends to direct effects on immune cells and the potential for autoimmune responses. A systematic review by the National Toxicology Program concluded that perfluorooctane (B1214571) sulfonate (PFOS) is an immune suppressant, based on findings of suppressed antibody response in animal studies. nih.gov Research has demonstrated that PFOS can suppress natural killer (NK) cell activity. nih.gov

Studies focusing on PFOA indicate it may enhance the Immunoglobulin E (IgE) response to allergens. oup.com This immunomodulating effect appears to be mediated through the PPAR-α signaling pathway, as evidenced by PFOA-induced reductions in the weight of the thymus and spleen, as well as decreased numbers of thymocytes and splenocytes in wild-type mice, an effect not seen in PPAR-α-null mice. oup.com Moreover, field studies have suggested possible autoimmune effects in bottlenose dolphins related to PFOA concentrations. canada.cacanada.ca Research on fluoride indicates it can impact both cellular and humoral immunity by decreasing the number and activity of immune cells and creating an imbalance in Th1/Th2 helper cells, which may lead to autoimmune conditions. fluoridealert.org

Developmental and Reproductive Toxicological Mechanisms

Exposure to PFOA, the hydrolysis product of PFOF, has been shown to have significant impacts on embryonic development. In-vitro studies using mouse embryos found that PFOA exposure disrupted the assembly of the spindle and the alignment of chromosomes during the first cleavage. nih.gov This interference negatively affected subsequent cleavage and the formation of the blastocyst. nih.gov The study also identified that PFOA induced mitochondrial dysfunction, oxidative stress, DNA damage, and apoptosis at the 2-cell embryonic stage. nih.gov

In other animal models, such as the freshwater crustacean Daphnia magna, PFOA exposure led to embryo lethality and deformities in neonates, including curved spines and undeveloped antennae. canada.ca Studies in mice have demonstrated that maternal PFOA exposure can result in early pregnancy loss and a reduced number of live fetuses. health.gov.autera.org

Table 2: Research Findings on Embryonic Development Impacts of PFOA

| Model Organism | Observed Effect | Reference |

|---|---|---|

| Mouse Embryos (in vitro) | Disrupted spindle assembly and chromosome alignment; impaired blastocyst formation. nih.gov | nih.gov |

| Mouse Embryos (in vitro) | Mitochondrial dysfunction, oxidative stress, DNA damage, and apoptosis. nih.gov | nih.gov |

| Daphnia magna | Embryo lethality and neonate deformities. canada.ca | canada.ca |

| Mice (in vivo) | Early embryonic loss and reduced ossification. health.gov.au | health.gov.au |

| Mice (in vivo) | Full-litter resorptions and decreased percentage of live fetuses. tera.org | tera.org |

The toxicological effects of these compounds extend into the postnatal period, affecting growth, survival, and later development. In mice, gestational exposure to PFOA resulted in compromised postnatal survival and dose-dependent growth deficits. tera.org Specific developmental delays, such as a significant delay in eye-opening, were also noted. tera.org

Furthermore, gestational PFOA exposure was found to have lasting effects on the reproductive system of the offspring. In F1 female offspring, it led to increased ovarian apoptosis, disrupted follicle development, and reduced oocyte maturation competence. nih.gov Single-cell transcriptome analysis suggested that this deterioration in oocyte quality was linked to mitochondrial dysfunction and apoptosis. nih.gov Studies on PFOS have shown similar outcomes, with exposure compromising the survival of newborns and retarding the postnatal growth and development of the survivors. tera.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PFOF |

| Perfluorooctanoic acid | PFOA |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluorooctane sulfonate | PFOS |

Influence on Reproductive Organ Function

Direct research delineating the specific influence of this compound (PFOF) on reproductive organ function is not available in current scientific literature. However, PFOF is the acyl fluoride of perfluorooctanoic acid (PFOA) and readily hydrolyzes to form PFOA. Therefore, understanding the well-documented reproductive toxicity of PFOA and the general effects of fluoride provides insight into the potential impacts of PFOF. The following sections summarize research findings on these related compounds.

Effects of Perfluorooctanoic Acid (PFOA) on Male Reproductive Organs

Animal studies have demonstrated that exposure to PFOA can adversely affect the male reproductive system. A meta-analysis of rodent studies identified several key effects, including decreased absolute testicular and epididymal weights. nih.gov Conversely, the same analysis noted elevated relative testicular and seminal vesicle weights. nih.gov Exposure to PFOA has been associated with a higher incidence of Leydig cell adenoma and an increased percentage of abnormal sperm. nih.govresearchgate.net

In terms of hormonal disruption, PFOA exposure in male rodents has been linked to lower serum testosterone levels and higher serum estradiol (B170435) levels. nih.govresearchgate.netmdpi.com Studies on cultured adult rat seminiferous tubules showed that PFOA significantly decreased the levels of cAMP, progesterone, and testosterone. nih.gov The expression of the steroidogenic acute regulatory protein (StAR), crucial for steroid hormone production, was also significantly reduced. nih.gov Furthermore, PFOA exposure can result in impaired stromal cell differentiation. researchgate.net

Histopathological examinations reveal that PFOA exposure can damage seminiferous tubules and affect cell populations within the testes. nih.govsrce.hr Specifically, PFOA has been shown to decrease the number of diploid, proliferating, meiotic I, and G2/M-phase cells in adult rat testes. nih.gov

Table 1: Summary of PFOA Effects on Male Reproductive Function in Rodent Models Data based on studies of Perfluorooctanoic Acid (PFOA), not this compound.

| Parameter | Observed Effect | Species/Model | Citation |

|---|---|---|---|

| Testicular Weight | Decrease in absolute weight; Increase in relative weight | Rodents (Meta-analysis) | nih.govresearchgate.net |

| Epididymal Weight | Decrease in absolute weight | Rodents (Meta-analysis) | nih.gov |

| Seminal Vesicle Weight | Increase in relative weight | Rodents (Meta-analysis) | nih.gov |

| Sperm Quality | Increased percentage of abnormal sperm | Rodents (Meta-analysis) | nih.gov |

| Serum Testosterone | Decreased | Rodents (Meta-analysis) | nih.govresearchgate.netmdpi.com |

| Serum Estradiol | Increased | Rodents (Meta-analysis) | nih.gov |

| Testicular Histopathology | Leydig cell adenoma, damage to seminiferous tubules | Rats | nih.govresearchgate.netsrce.hr |

Effects of Perfluorooctanoic Acid (PFOA) on Female Reproductive Organs

In female mice, exposure to PFOA has been shown to disrupt the estrous cycle, leading to prolonged dioestrus. nih.govmerckmillipore.com This is associated with a reduction in the number of corpora lutea, indicating ovulation failure. nih.govmerckmillipore.com Studies have also reported that PFOA exposure can lead to a decrease in the number of primordial follicles, while increasing the number of atretic follicles. nih.gov

Hormonally, PFOA administration in female mice resulted in decreased levels of hypothalamic gonadotropin-releasing hormone (GnRH), serum progesterone, and luteinizing hormone (LH). nih.govmerckmillipore.com In female offspring of mice exposed during gestation and lactation, the expression of the gene Cyp19a1 (aromatase), which is critical for estrogen synthesis, was downregulated in the ovaries. srce.hr High-dose exposure to PFOA has been associated with an increased risk of premature ovarian insufficiency in women. merckmillipore.com Developmental studies in mice have shown that gestational exposure to PFOA can cause full-litter resorptions and compromised postnatal survival. tera.orgnih.gov

Table 2: Summary of PFOA Effects on Female Reproductive Function in Rodent Models Data based on studies of Perfluorooctanoic Acid (PFOA), not this compound.

| Parameter | Observed Effect | Species/Model | Citation |

|---|---|---|---|

| Estrous Cycle | Prolonged dioestrus | Mice | nih.govmerckmillipore.com |

| Ovarian Follicles | Decreased primordial follicles; Increased atretic follicles | Rats | nih.gov |

| Corpora Lutea | Reduced number | Mice | nih.govmerckmillipore.com |

| Serum Progesterone | Decreased | Mice | nih.govmerckmillipore.com |

| Serum Luteinizing Hormone (LH) | Decreased | Mice | nih.govmerckmillipore.com |

| Ovarian Gene Expression | Downregulation of Cyp19a1 (aromatase) | Mice | srce.hr |

| Fertility Outcome | Increased full-litter resorptions; Reduced neonatal survival | Mice | tera.orgnih.gov |

Effects of Fluoride on Reproductive Organs

Inorganic fluoride, another component of the PFOF molecule, is also recognized as a reproductive toxicant. fluoridealert.orgffo-olf.org Studies in male rats have shown that fluoride exposure can decrease the organ coefficients of the testis and epididymis. fluorideresearch.org Histological observations revealed serious damage to the structure of the testis and epididymis following fluoride treatment. fluorideresearch.org Fluoride exposure is also associated with decreased sperm density and motility and an increased rate of teratospermia (abnormally shaped sperm). fluorideresearch.org In terms of hormonal effects, fluoride treatment in male rats significantly decreased serum levels of testosterone, luteinizing hormone, and estradiol. fluorideresearch.org

In females, fluoride exposure has been linked to impaired fertility, disruption of ovarian function, and irregular estrous cycles. jneonatalsurg.com Chronic exposure in female rats led to a reduced ovary organ coefficient, a decrease in primordial follicles, and an increase in atretic follicles. nih.gov It also resulted in altered secretion of estrogen, progesterone, anti-Müllerian hormone, luteinizing hormone, and follicle-stimulating hormone. nih.gov

Table 3: Summary of Fluoride Effects on Male Reproductive Function in Rat Models Data based on studies of inorganic Fluoride, not this compound.

| Parameter | Observed Effect | Species/Model | Citation |

|---|---|---|---|

| Testis & Epididymis Weight | Decreased organ coefficients | Rats | fluorideresearch.org |

| Testis & Epididymis Histology | Serious structural damage | Rats | fluorideresearch.org |

| Sperm Density & Motility | Decreased | Rats | fluorideresearch.org |

| Sperm Morphology | Increased rate of teratospermia | Rats | fluorideresearch.org |

| Serum Testosterone | Decreased | Rats | fluorideresearch.org |

| Serum Luteinizing Hormone (LH) | Decreased | Rats | fluorideresearch.org |

| Serum Estradiol | Decreased | Rats | fluorideresearch.org |

Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Techniques for Perfluorooctanoyl Fluoride (B91410) and its Metabolites

Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including PFOF and its derivatives. nih.gov These techniques separate complex mixtures, allowing for the isolation and measurement of target compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most reliable and preferred analytical method for the determination of PFOA and other PFAS in various environmental and biological matrices. nih.govpops.intnih.gov Its high sensitivity and specificity make it suitable for detecting trace levels of these contaminants. The U.S. Environmental Protection Agency (EPA) has developed several standardized methods, such as EPA 533, 537.1, and 8327, which utilize LC-MS/MS for the analysis of PFAS in drinking water and other sample types. sigmaaldrich.com

LC-MS/MS provides robust quantitative data for PFOA, the hydrolysis product of PFOF, in complex matrices such as water, soil, and biological tissues. nih.govsigmaaldrich.com To overcome the analytical challenges of PFOF itself, a derivatization strategy can be employed. For instance, a method developed for the related compound perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) involved derivatization with benzylamine, which enabled rapid quantitative analysis by LC/MS. nih.gov This approach yielded a low absolute detection limit of 2.5 picograms and demonstrated good linearity. nih.gov

For the analysis of PFOA in water, solid-phase extraction (SPE) is a common pre-treatment step used to concentrate the analytes and remove matrix interferences before LC-MS/MS analysis. This combination of SPE and LC-MS/MS can achieve detection limits for PFOA in water as low as 25 parts per trillion (ppt). nih.gov

| Matrix | Method | Detection Limit | Reference |

|---|---|---|---|

| Water | SPE-HPLC-MS/MS | 25 ppt | nih.gov |

| General | LC/MS (after derivatization of related PFOSF) | 2.5 pg (absolute) | nih.gov |

| Drinking Water | EPA Method 537.1 (LC-MS/MS) | Not specified | sigmaaldrich.com |

| Various Matrices | EPA Method 8327 (LC-MS/MS) | Not specified | sigmaaldrich.com |

The manufacturing process for PFOF and subsequently PFOA, particularly electrochemical fluorination (ECF), produces a mixture of linear and branched isomers. researchgate.netpops.int The relative proportion of these isomers can serve as a fingerprint to trace sources of environmental contamination. researchgate.net LC-MS/MS is a powerful tool for separating and quantifying these different structural isomers. nih.gov For example, LC-MS/MS with an ion trap analyzer has been successfully used to identify ten different isomers of PFOS in technical mixtures. nih.gov

Isomer-specific analysis of human serum has revealed that the proportion of linear PFOA (n-PFOA) is significantly higher (averaging 96.1%) than that found in technical PFOA products (around 75-80%). nih.gov This suggests differential uptake, distribution, or excretion of isomers in the body or exposure to sources with a higher n-PFOA content. nih.gov

While LC-MS/MS is the gold standard, HPLC coupled with other detectors offers alternative, often more accessible, options for routine analysis. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) combined with suppressed conductivity detection is a well-suited technique for analyzing compounds like PFOA that are ionic and hydrophobic but have poor UV absorbance. chromatographyonline.comchromatographyonline.com This method involves separating the analytes on a reversed-phase column and detecting them based on their electrical conductivity after chemical suppression of the eluent's conductivity.

This approach has been successfully applied to the analysis of PFOA and PFOS in drinking water, achieving a detection limit of 0.5 µg/L. chromatographyonline.comchromatographyonline.com When combined with a pre-concentration step using solid-phase extraction, the detection limit for PFOA can be improved to 10 µg/L. usfq.edu.ecredalyc.org The technique is also capable of separating various isomers of PFOA. redalyc.org

| Sample Type | Method | Detection Limit (PFOA) | Reference |

|---|---|---|---|

| Drinking Water | RP-HPLC with Suppressed Conductivity | 0.5 µg/L | chromatographyonline.comchromatographyonline.com |

| Aqueous Samples | HPLC with Suppressed Conductivity | 1 mg/L | usfq.edu.ecredalyc.org |

| Pre-concentrated Aqueous Samples | SPE-HPLC with Suppressed Conductivity | 10 µg/L | usfq.edu.ecredalyc.org |

HPLC with fluorimetric detection is another sensitive method for the analysis of PFOA, provided that the analyte is first derivatized with a fluorescent tag. nih.gov This derivatization step converts the non-fluorescent PFOA into a molecule that can be excited by light and will emit light at a different wavelength, which is then detected.

A method utilizing 3-bromoacetyl coumarin (B35378) as the derivatizing agent has been developed for the analysis of perfluorinated carboxylic acids (PFCAs), including PFOA. nih.gov This method allows for the efficient separation of PFCAs ranging from C3 to C12. nih.gov To enhance sensitivity for trace analysis in water samples, a solid-phase extraction step can be implemented, achieving a 100-fold preconcentration. This results in detection limits between 43 and 75 parts per trillion (ppt) for the PFCAs examined. nih.gov Furthermore, HPLC with fluorescence detection has been shown to be capable of separating branched isomers of PFOA. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polarity and potential reactivity of the acid fluoride group, perfluorooctanoyl fluoride is not typically analyzed directly. Instead, a derivatization step is employed to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nih.gov

A common strategy involves converting the perfluorocarboxylic acid fluoride into its corresponding methyl ester. epa.gov This is often achieved by reaction with methanol. epa.gov The resulting perfluorooctanoate methyl ester is less polar and more amenable to volatilization in the GC inlet.

The general workflow for PFOF analysis by GC-MS after derivatization is as follows:

Sample Preparation: Extraction of the analyte from the matrix (e.g., water, soil, tissue) using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govorganomation.com

Derivatization: The extracted sample containing PFOF is reacted with a derivatizing agent, such as methanol, to form the methyl ester derivative. epa.gov

GC Separation: The derivatized sample is injected into the GC, where it is vaporized. The analytes are then separated based on their boiling points and interactions with a capillary column. High-resolution capillary columns (e.g., 90 m length) are often used to achieve separation of various PFAS isomers and by-products. epa.govscholaris.ca

MS Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact or chemical ionization) and fragmented. nih.gov The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint for identification, and the signal intensity is used for quantification. innovatechlabs.com

GC-MS offers high chromatographic resolution, which is particularly advantageous for separating the branched-chain isomers of perfluorinated compounds that can be formed during manufacturing processes like electrochemical fluorination. nih.gov

Table 1: GC-MS Analysis Parameters for Perfluorinated Compound Derivatives

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Derivatization Agent | Converts PFOF to a more volatile form. | Methanol (for methyl ester formation) | epa.gov |

| GC Column | Separates compounds in the mixture. | ZB-35, KB-1MS (e.g., 90.0 m x 0.25 mm, 1.0 µm film thickness) | epa.govscholaris.ca |

| Ionization Mode | Creates ions for MS detection. | Electron Impact (EI) or Chemical Ionization (CI) | nih.gov |

| Detection Mode | Monitors specific ions for quantification. | Selected Ion Monitoring (SIM) for higher sensitivity | innovatechlabs.com |

Spectroscopic and Elemental Analysis Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of fluorinated organic compounds like this compound. jchps.comintertek.comhyphadiscovery.com Among NMR techniques, fluorine-19 NMR (¹⁹F NMR) is particularly powerful due to the unique properties of the ¹⁹F nucleus. wikipedia.org

The ¹⁹F nucleus has a nuclear spin of ½ and 100% natural abundance, making it highly sensitive to NMR detection, similar to protons (¹H). wikipedia.org Furthermore, ¹⁹F NMR exhibits a very wide range of chemical shifts (around 800 ppm), which makes the signals highly sensitive to the local electronic environment of each fluorine atom in the molecule. wikipedia.org This large dispersion minimizes signal overlap and allows for detailed structural analysis, even in complex mixtures. rsc.orgscribd.com

For this compound, ¹⁹F NMR can be used to:

Confirm Identity: The spectrum provides a unique fingerprint for the molecule. The acyl fluoride group (-COF) has a distinct chemical shift, and the various -CF₂- groups along the perfluorinated chain will show separate signals.

Differentiate Isomers: Branched isomers of PFOF will produce different and more complex ¹⁹F NMR spectra compared to the linear isomer, allowing for their identification and quantification.

Identify Impurities: By-products from synthesis, such as incompletely fluorinated compounds or cyclic ethers, can be identified by their characteristic ¹⁹F NMR signals.

A key diagnostic signal for this compound is the chemical shift of the terminal trifluoromethyl (CF₃) group, which has been reported to appear in the range of -80 to -85 ppm. This, along with signals from the other fluorine atoms in the molecule, allows for unambiguous structural confirmation.

Table 2: Key Features of ¹⁹F NMR for this compound Analysis

| Feature | Description | Relevance to PFOF |

|---|---|---|

| High Sensitivity | The ¹⁹F nucleus is naturally abundant (100%) and highly receptive to NMR. wikipedia.org | Allows for detection at low concentrations. scholaris.ca |

| Large Chemical Shift Range | Spans ~800 ppm, providing excellent signal dispersion. wikipedia.org | Minimizes signal overlap and allows for precise assignment of each fluorine environment. |

| Structural Specificity | Chemical shifts are highly dependent on the molecular structure. | Enables differentiation of PFOF from other PFAS like PFOA and identification of isomers. |

| Spin-Spin Coupling | ¹⁹F-¹⁹F coupling provides information on the connectivity of fluorinated groups. wikipedia.org | Helps confirm the sequence of CF₂ groups in the perfluoroalkyl chain. |

Total Organic Fluorine (TOF) Determination Methods

While targeted methods like GC-MS and LC-MS are essential for identifying individual PFAS, they can only detect known compounds for which analytical standards are available. nih.gov Total Organic Fluorine (TOF) methods provide a more comprehensive measure by quantifying the total amount of fluorine present in all organic compounds within a sample. researchgate.netmeasurlabs.com This approach is valuable for assessing the total PFAS burden, including unknown precursors, metabolites, and transformation products. chemours.com